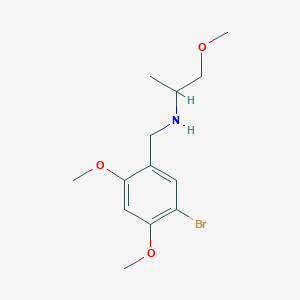

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine

Description

N-(5-Bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine (CAS: 353779-35-8) is a brominated benzylamine derivative featuring a 2,4-dimethoxy-substituted benzene ring and a 1-methoxypropan-2-amine side chain. The bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the aromatic ring contribute to its electronic and steric properties, which influence reactivity and biological interactions .

Properties

IUPAC Name |

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO3/c1-9(8-16-2)15-7-10-5-11(14)13(18-4)6-12(10)17-3/h5-6,9,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYKLCFJCLSKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161922 | |

| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-35-8 | |

| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine typically involves the bromination of 2,4-dimethoxybenzyl alcohol followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using an amine source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine exhibit anticancer properties. For instance, derivatives of brominated aromatic amines have been studied for their ability to inhibit cancer cell proliferation. The presence of the bromine atom and methoxy groups enhances their interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

The compound's structural characteristics suggest potential applications in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

- Bromination : The introduction of the bromine atom can be accomplished using bromination agents such as N-bromosuccinimide (NBS) in an appropriate solvent.

- Alkylation : The methoxypropan-2-amine moiety can be synthesized through alkylation reactions involving methanol and propan-2-amine derivatives.

A detailed synthetic route is outlined below:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | NBS | Room temperature |

| 2 | Alkylation | Methanol + Propan-2-amine | Reflux |

In Vitro Studies

In vitro assays have demonstrated that similar compounds can effectively inhibit tumor growth in various cancer cell lines. For example, studies on related brominated compounds showed significant apoptosis induction in human breast cancer cells .

In Vivo Studies

Animal model studies are crucial for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results from related compounds indicate promising results in reducing tumor sizes and improving survival rates in mice models .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of a compound structurally similar to this compound on human lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of a related compound in models of Parkinson's disease. The findings suggested that the compound could significantly reduce neuroinflammation and improve motor function in treated animals .

Mechanism of Action

The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Target Compound: Predicted higher lipophilicity (logP) due to the 2,4-dimethoxy groups compared to mono-methoxy analogs. The additional methoxy group may increase boiling point and density relative to ’s analog (331.4°C, 1.266 g/cm³) .

- Tetrazole Analog : The tetrazole ring in CAS 894759-71-8 introduces polarity and hydrogen-bonding capacity, altering solubility and stability .

Pharmacological and Toxicological Considerations

- Bioactivity : The 2,4-dimethoxybenzyl moiety may enhance binding to serotonin or dopamine receptors, as seen in related CNS-active compounds. The lack of a 4-methoxy group in ’s analog could reduce receptor affinity.

- Toxicity: Brominated methoxybenzylamines often exhibit oral toxicity (e.g., H302 classification in ).

Biological Activity

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 295.18 g/mol. It features a bromine atom and two methoxy groups, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.18 g/mol |

| Density | 1.268 g/cm³ |

| Boiling Point | 296 °C |

| LogP | 2.964 |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study on related compounds showed that they could inhibit microtubule polymerization in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

The mechanism of action involves the disruption of the microtubule network within cells, which is critical for mitosis. This disruption can lead to increased autophagy and apoptosis in tumor cells, making these compounds promising candidates for cancer therapy .

Case Study: Cytotoxicity Assessment

In a cytotoxicity assessment involving various human tumor cell lines (e.g., HeLa, MCF7), it was found that certain derivatives of the compound exhibited sub-micromolar cytotoxicity, particularly against MCF7 cells. The most potent derivatives were those with additional methoxy and bromo substitutions .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | < 0.5 |

| Related Compound A | HeLa | < 1.0 |

| Related Compound B | HT-29 | < 0.8 |

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps including bromination and methoxylation processes. Structural modifications can enhance solubility and biological activity, as observed with the addition of alkyl or halogen substituents .

Research Findings on Structural Variants

Studies have shown that variations in the substitution pattern on the benzene ring can significantly affect both solubility and biological activity. For instance, compounds with multiple methoxy groups tend to show improved solubility in organic solvents compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.